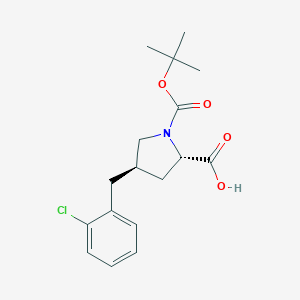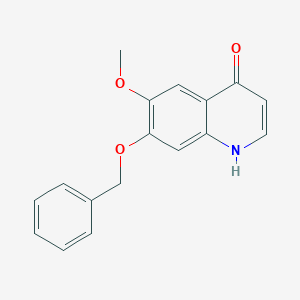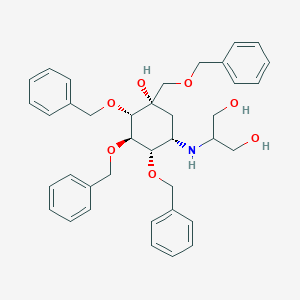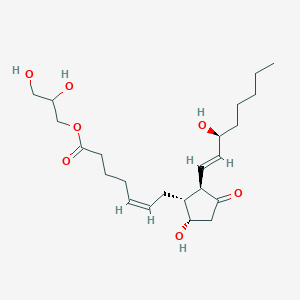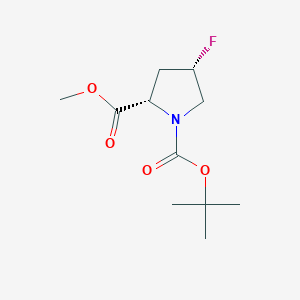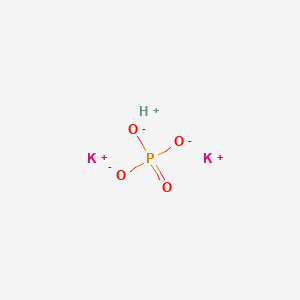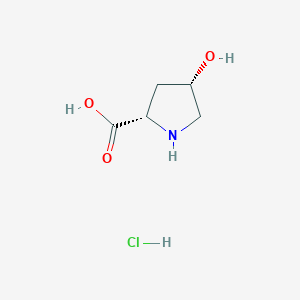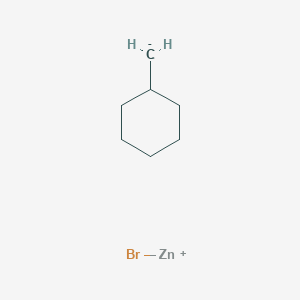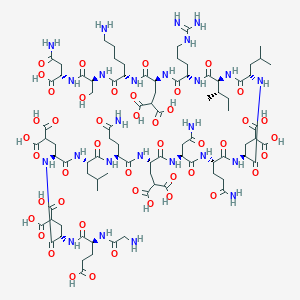![molecular formula C8H13N3O2 B151375 Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione CAS No. 130947-37-4](/img/structure/B151375.png)
Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione, also known as cyclothiazomycin, is a natural product that was first isolated from Streptomyces sp. in 1996. It belongs to the family of diazepinomicin antibiotics and exhibits potent antibacterial activity against a wide range of Gram-positive bacteria. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of cyclothiazomycin in scientific research.
Mécanisme D'action
The mechanism of action of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin is not fully understood, but it is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, two essential enzymes that are involved in DNA replication and repair. Cyclothiazomycin has also been found to disrupt the cell membrane of bacteria, leading to cell death.
Effets Biochimiques Et Physiologiques
Cyclothiazomycin has been found to have several biochemical and physiological effects on bacteria, including the inhibition of DNA synthesis, the disruption of cell membrane integrity, and the induction of oxidative stress. In addition, Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin has been found to stimulate the production of reactive oxygen species in bacteria, leading to increased levels of oxidative damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin in lab experiments is its potent antibacterial activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains. In addition, Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin has been found to exhibit low toxicity towards mammalian cells, making it a promising candidate for the development of new antibiotics. However, the complex chemical synthesis of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin and its limited availability may be a limitation for some researchers.
Orientations Futures
There are several potential future directions for the study of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin. One area of research is the development of new synthetic routes that are more efficient and scalable, which could help to increase the availability of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin for scientific research. Another area of research is the investigation of the mechanism of action of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin in more detail, which could help to identify new targets for antibiotic development. Finally, the potential use of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin as a therapeutic agent for the treatment of bacterial infections and other diseases should be explored further.
Méthodes De Synthèse
The synthesis of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin involves a complex series of chemical reactions that require expertise in organic chemistry. The first total synthesis of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin was reported in 2004, which involved the use of a convergent approach to assemble the molecule from two key building blocks. Since then, several other synthetic routes have been developed, including a more efficient and scalable method that was reported in 2015.
Applications De Recherche Scientifique
Cyclothiazomycin has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Its antibacterial activity has been extensively studied, and it has been shown to be effective against multidrug-resistant strains of Staphylococcus aureus and Streptococcus pneumoniae. In addition, Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin has been found to inhibit the growth of several fungi, including Candida albicans and Aspergillus fumigatus.
Propriétés
Numéro CAS |
130947-37-4 |
|---|---|
Nom du produit |
Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione |
Formule moléculaire |
C8H13N3O2 |
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
2,3,4,6,7,8,10,10a-octahydropyrazino[1,2-d][1,4]diazepine-1,9-dione |
InChI |
InChI=1S/C8H13N3O2/c12-7-5-6-8(13)10-2-4-11(6)3-1-9-7/h6H,1-5H2,(H,9,12)(H,10,13) |
Clé InChI |
AXJIKILFQVNSTL-UHFFFAOYSA-N |
SMILES |
C1CN2CCNC(=O)C2CC(=O)N1 |
SMILES canonique |
C1CN2CCNC(=O)C2CC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





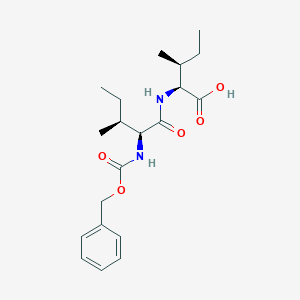
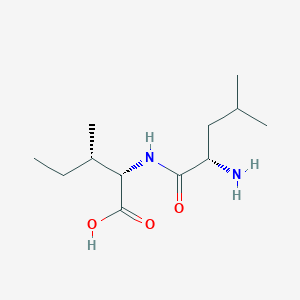
![2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B151305.png)
